1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid
Overview
Description
“1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid” is an organic compound with the molecular formula C12H20N2O3 . It has a molecular weight of 240.3 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H20N2O3/c15-11(16)9-4-3-7-14(8-9)12(17)13-10-5-1-2-6-10/h9-10H,1-8H2,(H,13,17)(H,15,16) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 240.3 .Scientific Research Applications
Antibacterial Properties
1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid and its derivatives have been studied for their potential antibacterial properties. For instance, Miyamoto et al. (1987) synthesized 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including compounds with piperidine structures, that showed potential as antibacterial agents (Miyamoto et al., 1987).
Catalytic Applications
Piperidine-4-carboxylic acid (PPCA), a related compound, has been utilized in the synthesis of novel nanomagnetic reusable catalysts, which have applications in the efficient synthesis of various organic compounds. Ghorbani‐Choghamarani and Azadi (2015) prepared PPCA functionalized Fe3O4 nanoparticles for this purpose (Ghorbani‐Choghamarani & Azadi, 2015).
Spectroscopic and Structural Analysis
The compound has been extensively studied for its structural and spectroscopic properties. Anioła et al. (2016) conducted a detailed study of (R/S)-piperidinium-3-carboxylic acid 2,6-dichloro-4-nitrophenolate, providing insights into its hydrogen bonding and molecular structure (Anioła et al., 2016).
Matrix Metalloproteinase Inhibition
A series of carboxylic acids containing substituted piperidine, including this compound, were synthesized and tested by Pikul et al. (2001) for their potential as inhibitors of matrix metalloproteinases, enzymes implicated in various pathological processes (Pikul et al., 2001).
Antimycobacterial Activities
Research by Senthilkumar et al. (2009) included the synthesis of novel fluoroquinolones using this compound derivatives, demonstrating potent in vitro and in vivo activity against Mycobacterium tuberculosis (Senthilkumar et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
“1-(Cyclopentylcarbamoyl)piperidine-3-carboxylic acid” is a piperidine derivative. Piperidine is a common structural motif in many pharmaceuticals and other active compounds . .
Mode of Action
Piperidine derivatives often interact with biological targets through their basic nitrogen and the conformational flexibility of the piperidine ring .
Pharmacokinetics
The compound’s molecular weight (2403 g/mol ) is within the range that is generally favorable for oral bioavailability.
properties
IUPAC Name |
1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)9-4-3-7-14(8-9)12(17)13-10-5-1-2-6-10/h9-10H,1-8H2,(H,13,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQGXPEJFDCGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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